molecular formula C6H13NO B1352834 Pinacolone oxime CAS No. 2475-93-6

Pinacolone oxime

Cat. No. B1352834
CAS RN: 2475-93-6
M. Wt: 115.17 g/mol
InChI Key: UNSDDJQNHCSVSW-FNORWQNLSA-N
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Description

Pinacolone oxime, also known as (2E)-3,3-dimethyl-2-butanone oxime, is an organic compound with the molecular formula C6H13NO . It is a colorless solid with a boiling point of 132 °C.


Synthesis Analysis

Pinacolone oxime can be synthesized through the reaction of pinacolone with hydroxylamine hydrochloride in an alkaline medium. The reaction produces pinacolone oxime and water.


Molecular Structure Analysis

Pinacolone oxime is an oxime derivative of the ketone, consisting of a nitrogen atom attached to the carbon atom of the carbonyl group. The compound can be characterized by various techniques such as X-ray diffraction, FTIR, and NMR spectroscopy.


Chemical Reactions Analysis

The pinacol rearrangement is a well-recognized methodology in the synthesis of β-functionalized ketones, creation of quaternary carbon centers, and construction of challenging carbocycles . The acid-promoted 1,2-rearrangement of vicinal diols to aldehydes or ketones is known as the pinacol-pinacolone rearrangement .


Physical And Chemical Properties Analysis

Pinacolone oxime has a molar mass of 115.16 g/mol and a melting point of 76-78 °C . It is highly soluble in water, ethanol, and acetone . It has a density of 0.9315 g/cm³ at 20 °C .

Scientific Research Applications

Palladation and Organometallic Chemistry

  • Palladation of Oximes : The palladation of various oximes, including pinacolone oxime, is explored in organometallic chemistry. For instance, the oxime of isopropyl phenyl ketone and pinacolone oxime undergo palladation, which is significant for understanding regiospecific reactions in organometallic synthesis (Constable et al., 1978).

  • Oxidation and Cyclopalladation Reactions : Research shows that the oxidation of pinacolone oxime leads to specific derivatives through cyclopalladation reactions. This process is crucial for the development of compounds in organic chemistry (Baldwin et al., 1985).

Catalysis and Chemical Reactions

  • Catalysis in Pinacol Rearrangement : Ionic crystals containing pinacolone oxime have been used as heterogeneous catalysts for pinacol rearrangement, demonstrating high efficiency and selectivity in these reactions (Uchida et al., 2012).

  • Pinacol–Pinacolone Rearrangement : Studies on the rearrangement of pinacols to pinacolones in the presence of specific esters show significant yields and provide insights into the mechanistic pathways of such rearrangements (Kakimoto et al., 1988).

Synthetic Applications

  • Synthesis of Silicon-functionalized Compounds : Pinacolone oxime serves as a precursor in the synthesis of silicon-functionalized silyl enol ethers, which are vital in the development of new organosilicon compounds (Walkup, 1987).

  • Bis(amido)magnesium Mediated Aldol Additions : Research into aldol additions of ketones and aldehydes, including those derived from pinacolone, provides valuable insights into organometallic reagents and catalysis (Allan et al., 1999).

Photoreactions and Spectroscopy

  • Photoreactions of Pinacolone : The red light-induced reaction of pinacolone oxime has been studied using spectroscopic methods, shedding light on the photoreactivityof these compounds and their potential applications in photochemistry (Nakata, 1994).

Catalytic Reactions

  • Catalysis in Pinacol-Pinacolone Rearrangement : FeCl3 modified montmorillonite K10 has been found to catalyze the pinacol-pinacolone rearrangement efficiently, highlighting the role of modified catalysts in organic synthesis (Shinde et al., 2004).

Synthetic Chemistry and Molecular Studies

  • Molecular Orbital Studies on Wagner-Meerwein Migration : The Wagner-Meerwein migration in acyclic pinacol-pinacolone rearrangements has been investigated using molecular orbital studies, providing a deeper understanding of the electronic aspects of these rearrangements (Pachuau & Lyngdoh, 2004).

Synthetic Pathways

  • Synthesis of 4,4-Dimethyl 3-oxopentanenitrile : The synthesis of compounds like 4,4-dimethyl 3-oxopentanenitrile from pinacolone highlights the versatile applications of pinacolone oxime in creating various chemical intermediates (Chen Zhao, 2000).

Safety And Hazards

Pinacolone oxime is harmful if swallowed and can cause skin and eye irritation . It is recommended to avoid inhalation of vapour or mist, and to use explosion-proof equipment .

Future Directions

Pinacolones are important intermediates in the organic chemical industry, finding applications in diverse areas such as agricultural pesticides, medicines, and dyes . The development of novel rearrangement reactions continues to shape the research field .

properties

IUPAC Name

(NE)-N-(3,3-dimethylbutan-2-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5(7-8)6(2,3)4/h8H,1-4H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSDDJQNHCSVSW-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pinacolone oxime

CAS RN

2475-93-6, 10341-64-7
Record name 3,3-Dimethyl-2-butanone oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002475936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pinacolone oxime
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=189815
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pinacolone oxime
Source DTP/NCI
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Record name PINACOLONE OXIME
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SR54C7FE6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
AG Constable, WS McDonald, LC Sawkins… - Journal of the Chemical …, 1978 - pubs.rsc.org
… Summary The oxime of isopropyl phenyl ketone (2-isomer) with NaOAc-Na,PdCl, gives [Pd,(ON=CPr*Ph),] and whereas pinacolone oxime carbopalladates regiospecifically on the t-…
Number of citations: 56 pubs.rsc.org
JH Kyung, LB Clapp - The Journal of Organic Chemistry, 1976 - ACS Publications
… product from a 0.38 M solution of pinacolone oxime in ethyl ether … both pathways (camphoroxime, pinacolone oxime). The results in … Forthis purpose pinacolone oxime was chosen over …
Number of citations: 10 pubs.acs.org
RK Hill, RT Conley, OT Chortyk - Journal of the American …, 1965 - ACS Publications
… In polyphosphoric acid (PPA) at 120, pinacolone oxime (I) … A solution of pinacolone oxime in benzene was treated with … of pinacolone oxime in 150 ml. of pyridine was treated with a …
Number of citations: 32 pubs.acs.org
J Zhang, E Khaskin, NP Anderson, PY Zavalij… - scholar.archive.org
General. All manipulations were carried out under purified argon using standard Schlenk and glove-box techniques. Solvents were dried and distilled following standard protocols and …
Number of citations: 0 scholar.archive.org
JJ Ritter, PP Minieri - Journal of the American Chemical Society, 1948 - ACS Publications
… N-¿-butyl acetamide was obtained previously2 by Beckmann rearrangement of pinacolone oxime; the product … authentic specimen made from pinacolone oxime. …
Number of citations: 788 pubs.acs.org
JE Baldwin, C Nájera, M Yus - Journal of the Chemical Society …, 1985 - pubs.rsc.org
The successive cyclopalladation–oxidation of E-pinacolone, E-2,2-dimethylcyclohexanone, 2,2,6,6-tetramethylcyclohexanone, and E-lupanone oxime led to the corresponding β-…
Number of citations: 33 pubs.rsc.org
JE Baldwin, RH Jones, C Najera, M Yus - Tetrahedron, 1985 - Elsevier
The transformation of the organopalladium compound (3) into the corresponding deuteriated, chlorinated, or oxidized derivatives (7), (8), or (9), (11), and (12) respectively. is described. …
Number of citations: 142 www.sciencedirect.com
P Gao, W Guo, J Xue, Y Zhao, Y Yuan… - Journal of the …, 2015 - ACS Publications
… (17) To evaluate the potential of the high valent iridium catalyst for aliphatic C–H activation, we first investigated the reactions of pinacolone oxime (1a) with p-tolyl (mesityl)iodonium …
Number of citations: 155 pubs.acs.org
HG Corkins, ER Osgood, L Storace… - Journal of Agricultural …, 1980 - ACS Publications
… Establishing the Absolute Configuration of the E and Z Isomers of Bis(methylthio)pinacolone Oxime (5). The absolute configurations of the oximes were determined by the Beckmann …
Number of citations: 3 pubs.acs.org
C Boudou, M Berges, C Sagnes… - The Journal of …, 2007 - ACS Publications
… Alternatively, imine 4b can be prepared in 68% from pinacolone oxime 5 via reaction with chlorodiphenylphosphine in the presence of triethylamine followed by free radical …
Number of citations: 23 pubs.acs.org

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